molecular formula C13H10N2O2 B3033077 N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine CAS No. 77822-84-5

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine

Cat. No.: B3033077
CAS No.: 77822-84-5
M. Wt: 226.23 g/mol
InChI Key: VZPLXGRDUJLQES-UHFFFAOYSA-N
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Description

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine is a heterocyclic compound that features a pyridine ring and a benzodioxole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and benzodioxole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. The compound has shown exceptionally potent agonistic activity at these receptors .

Mode of Action

This compound interacts with its targets, the nAChRs, by binding to them with high affinity . This binding action triggers a series of changes in the receptor’s conformation, leading to the opening of an ion channel. The opening of this channel allows the flow of ions across the neuron’s membrane, which can lead to various downstream effects .

Biochemical Pathways

The compound’s interaction with nAChRs affects several biochemical pathways. It modulates the Transient Receptor Potential Vanilloid (TRPV) channels , which are involved in the sensation of pain . There is strong evidence that action at one or more of this class of proteins is responsible for the insecticidal action of the compound .

Pharmacokinetics

It is known that the compound has a melting point of 217°c , suggesting that it may have good thermal stability. Its solubility in water is 0.29 g/L at 25°C , which could influence its bioavailability and distribution in the body.

Result of Action

The result of the compound’s action is the inhibition of feeding behavior in certain insects, leading to their starvation . This is achieved through its interaction with nAChRs and modulation of TRPV channels . The compound’s action on these receptors disrupts normal neural signaling, leading to changes in behavior and eventual death of the insect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in humid environments . Additionally, its thermal stability suggests that it may retain its effectiveness over a wide range of temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine typically involves the condensation of 3-pyridinecarboxaldehyde with 1,3-benzodioxol-5-amine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide or benzodioxole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 3-pyridinecarboxaldehyde and 3-pyridylmethanol.

    Benzodioxole derivatives: Compounds like 1,3-benzodioxole and its substituted derivatives.

Uniqueness

N-(3-Pyridinylmethylene)-1,3-benzodioxol-5-amine is unique due to the combination of the pyridine and benzodioxole rings in its structure. This dual functionality can impart distinct chemical and biological properties that are not observed in compounds containing only one of these moieties. The presence of both rings allows for a broader range of interactions with biological targets and greater versatility in synthetic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-pyridin-3-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-10(7-14-5-1)8-15-11-3-4-12-13(6-11)17-9-16-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPLXGRDUJLQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77822-84-5
Record name 1,3-Benzodioxol-5-amine, N-(3-pyridinylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077822845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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